molecular formula C13H14N2 B8692719 3-Methyl-4-(4-methylpyridin-3-yl)aniline

3-Methyl-4-(4-methylpyridin-3-yl)aniline

Cat. No.: B8692719
M. Wt: 198.26 g/mol
InChI Key: DYHHHUVNGOEGHQ-UHFFFAOYSA-N
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Description

3-Methyl-4-(4-methylpyridin-3-yl)aniline is a substituted aniline derivative featuring a methyl group on both the benzene ring (at position 3) and the pyridine ring (at position 4). The molecule combines aromatic amines with a pyridine heterocycle, a design common in medicinal chemistry for targeting biological receptors or enzymes. Such compounds often exhibit tunable electronic and steric properties due to substituent variations, making them valuable in drug discovery .

Properties

Molecular Formula

C13H14N2

Molecular Weight

198.26 g/mol

IUPAC Name

3-methyl-4-(4-methylpyridin-3-yl)aniline

InChI

InChI=1S/C13H14N2/c1-9-5-6-15-8-13(9)12-4-3-11(14)7-10(12)2/h3-8H,14H2,1-2H3

InChI Key

DYHHHUVNGOEGHQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NC=C1)C2=C(C=C(C=C2)N)C

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural features, synthetic yields, and properties of 3-Methyl-4-(4-methylpyridin-3-yl)aniline and related aniline derivatives:

Compound Name Molecular Formula Substituents (Aniline + Pyridine/Pyrimidine) Synthesis Yield (%) Key Properties/Applications Reference
3-Methyl-4-(4-methylpyridin-3-yl)aniline C₁₃H₁₅N₂ -CH₃ (C₆H₄), -CH₃ (pyridine) Not reported Hypothesized bioactive scaffold N/A
4-{{[3-Methyl-4-(CF₃CH₂O)pyridin-2-yl]methyl}thio}aniline (4b) C₁₆H₁₆F₃N₂OS -SCH₂-pyridine (CF₃CH₂O), -NH₂ 96.1 High-yield intermediate for ureas
4-(5-Phenylisoxazol-3-yl)-N-(pyridin-3-ylmethyl)aniline (6d) C₂₁H₁₈N₃O -Isoxazole, -CH₂-pyridine 49 Moderate yield; isoxazole pharmacophore
3-Chloro-4-fluoro-N-{[3-(4-methoxyphenyl)-1H-pyrazol-4-yl]methyl}aniline C₁₈H₁₆ClFN₂O -Cl, -F, -pyrazole, -OCH₃ Not reported Halogenated analog for SAR studies
4-Methoxy-N-(pyridin-3-ylmethyl)aniline C₁₃H₁₅N₂O -OCH₃, -CH₂-pyridine Not reported Methoxy group enhances polarity

Key Observations :

  • Electronic Effects : Electron-withdrawing groups (e.g., -CF₃ in 4b) increase stability but may reduce reactivity compared to electron-donating groups (e.g., -CH₃ in the target compound) .
  • Steric Considerations : Bulky substituents like isoxazole (6d) or pyrazole () lower synthetic yields (e.g., 49% for 6d vs. 96.1% for 4b), likely due to steric hindrance during coupling reactions .

Physicochemical and Structural Properties

  • Molecular Weight and Polarity : The target compound (MW ≈ 193.3 g/mol) is less polar than analogs with methoxy (e.g., 4-Methoxy-N-(pyridin-3-ylmethyl)aniline, MW 213.3 g/mol) or trifluoroethoxy groups (4b, MW 329.6 g/mol) . This impacts solubility and membrane permeability.
  • Hydrogen Bonding : Crystal structures of related compounds (e.g., ) reveal N–H···N hydrogen bonds stabilizing the solid-state conformation, a feature likely shared by the target compound .

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